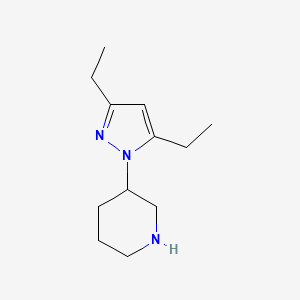
N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound, which includes both pyrazole and pyridazine rings, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine typically involves the reaction of 3,5-dimethylpyrazole with pyridazine derivatives under specific conditions. One common method includes the reaction of 3,5-dimethylpyrazole with 3-chloropyridazine in the presence of a base such as potassium carbonate in an anhydrous solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted pyrazolylpyridazine derivatives.
Scientific Research Applications
N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its potential as an anti-inflammatory, antibacterial, and antioxidant agent.
Medicine: Investigated for its hypotensive effects and potential use in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The antibacterial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine: Another pyrazolylpyridazine derivative with similar biological activities.
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Known for its plant growth-stimulating properties.
Uniqueness
N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine stands out due to its unique combination of pyrazole and pyridazine rings, which confer a wide range of biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry and drug development .
Properties
CAS No. |
1706447-57-5 |
|---|---|
Molecular Formula |
C11H16N6 |
Molecular Weight |
232.29 g/mol |
IUPAC Name |
N'-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H16N6/c1-8-7-9(2)17(16-8)11-4-3-10(14-15-11)13-6-5-12/h3-4,7H,5-6,12H2,1-2H3,(H,13,14) |
InChI Key |
HQTCOHSPZTYUTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NCCN)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)

![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)



![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)

![3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1473912.png)





